![molecular formula C16H14BrCl2NO B1274790 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone CAS No. 477320-61-9](/img/structure/B1274790.png)
3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone
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Description
The compound "3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone" is not directly described in the provided papers. However, the papers discuss related halogenated compounds and their synthesis, which can provide insights into the chemical behavior and potential reactivity of the compound . The first paper discusses the synthesis of a bromodifluoromethyl group-containing thiazole using a dibromo difluoropropanone synthon . The second paper describes a gold-catalyzed synthesis of bromo/chloro dienes from halogenated alkynes . These studies suggest that halogenated compounds, similar to the one described, are of interest in the field of drug discovery and organic synthesis.
Synthesis Analysis
The synthesis of halogenated compounds is a topic of interest in both papers. The first paper reports the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the preparation of thiazoles . This indicates that similar brominated synthons could potentially be used in the synthesis of "3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone". The second paper discusses a regioselective gold-catalyzed rearrangement of propargylic carboxylates to form bromo/chloro dienes . Although the exact synthesis of the compound is not detailed, these papers provide a foundation for understanding the types of reactions that might be involved in its synthesis.
Molecular Structure Analysis
The molecular structure of "3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone" would likely exhibit characteristics similar to the compounds discussed in the papers. The presence of bromo and chloro substituents suggests that the compound could participate in reactions typical of halogenated aromatics, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. The papers do not directly analyze the molecular structure of the compound , but they do provide examples of how halogen substituents affect the reactivity and stereochemistry of organic molecules .
Chemical Reactions Analysis
The chemical reactions involving halogenated compounds are highlighted in both papers. The first paper demonstrates the use of a brominated synthon in the synthesis of thiazoles, which could undergo further transformations such as Br/F exchange . The second paper shows that halogen atoms can influence the outcome of gold-catalyzed rearrangements, leading to dienes that are useful in subsequent reactions like Diels-Alder and cross-coupling . These insights suggest that "3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone" could also be amenable to various chemical transformations, leveraging the reactivity of its halogen atoms.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone" are not directly reported in the papers, the properties of halogenated compounds in general can be inferred. Halogen atoms can significantly influence the polarity, boiling points, and solubility of organic molecules. The presence of multiple halogens, as seen in the compound of interest, would likely increase its density and molecular weight. The papers do not provide specific data on the physical and chemical properties of the compound , but they do illustrate the importance of halogen substituents in the design of molecules for drug discovery and organic synthesis .
Scientific Research Applications
Synthesis and Potential as Cytotoxic Agents
- The synthesis of related compounds, such as 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, demonstrates potential applications in developing potent cytotoxic agents. These compounds were synthesized through Mannich reactions and showed yields in the 87-98% range. This suggests that similar compounds, including 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone, could be explored for their cytotoxic properties (Mete, Gul, & Kazaz, 2007).
Application in Cycloaddition Reactions
- Research into the generation and cycloaddition of oxallyl intermediates from compounds like 2-Bromo-3-pentanone, which share structural similarities with the subject compound, reveals potential applications in creating cycloadducts. These processes can be useful in synthesizing complex organic molecules for various scientific purposes (Föhlisch, Gehrlach, & Geywitz, 1987).
Structural Characterization and Synthesis
- Studies on structurally similar compounds, like the synthesis and structural characterization of (1H-1,2,4-Triazol-1-yl) Methyl 3-(2,4-dichlorophenyl) Propanoate, provide insights into the methods used for characterizing and synthesizing complex organic compounds. These methods could be applied to the study of 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone (Yan Shuang-hu, 2014).
Antimicrobial Agent Synthesis
- The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents provide a framework for the development of new antimicrobial compounds. Given the structural similarities, 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone could be explored for similar applications (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
3-(4-bromo-3-methylanilino)-1-(3,4-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO/c1-10-8-12(3-4-13(10)17)20-7-6-16(21)11-2-5-14(18)15(19)9-11/h2-5,8-9,20H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZYEBQOKPZRMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone | |
CAS RN |
477320-61-9 |
Source
|
Record name | 3-(4-BROMO-3-METHYLANILINO)-1-(3,4-DICHLOROPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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